molecular formula C8H14N4O B13301693 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13301693
M. Wt: 182.22 g/mol
InChI Key: HOFDDGKTIYNQFQ-UHFFFAOYSA-N
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Description

2-{3-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by an ethanol moiety at position 6 and an amino group at position 3 of the bicyclic core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H14N4O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h4,6,10,13H,1-3,5,9H2

InChI Key

HOFDDGKTIYNQFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=C(C=N2)N)N1)CCO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core significantly impact physicochemical properties. Key comparisons include:

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight Key Properties
Target Compound -NH₂ -CH₂CH₂OH C₉H₁₅N₃O 181.23* High polarity, potential solubility
2-{3-Methyl-…-pyrimidin-6-yl}ethan-1-ol -CH₃ -CH₂CH₂OH C₉H₁₅N₃O 181.23 Reduced polarity vs. amino derivative
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid -CH₃, -CF₃ (pyrazole) -CH₂COOH C₇H₇F₃N₂O₂ 208.14 Increased lipophilicity, metabolic stability

*Molecular weight inferred from analog in ; exact value for the target compound may vary slightly.

  • Amino vs. Methyl at Position 3: The amino group in the target compound introduces higher polarity compared to the methyl group in , likely enhancing water solubility and hydrogen-bonding capacity.

Biological Activity

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C8H14N4OC_8H_{14}N_4O with a molecular weight of approximately 182.22 g/mol. The compound features a unique structure that allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
IUPAC Name2-(3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol
InChI KeyHOFDDGKTIYNQFQ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant alterations in cellular processes such as cell cycle progression and apoptosis.

Enzyme Inhibition

Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit various kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For instance, certain derivatives have been reported to selectively inhibit PDE7, which is associated with inflammatory diseases .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For example, a study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their effects on MDA-MB-231 human breast cancer cells using the MTT assay. Although none showed significant growth inhibition alone, these findings suggest potential when combined with other therapeutic agents .

Anti-inflammatory and Antimicrobial Properties

Pyrazolo compounds have also been linked to anti-inflammatory and antimicrobial activities. The presence of the amino group in this compound enhances its interaction with biological targets involved in inflammatory responses .

Case Studies

Case Study 1: Anticancer Screening
A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that while some compounds showed promise in inhibiting cell growth at specific concentrations (e.g., YM155 as a positive control), the activity varied significantly across different derivatives .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory profile of pyrazolo derivatives. The study found that certain compounds effectively inhibited aurora kinases involved in cancer cell proliferation and survival .

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